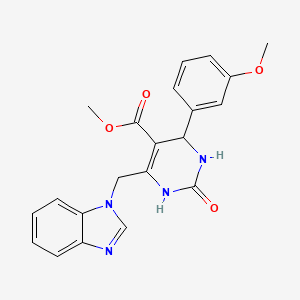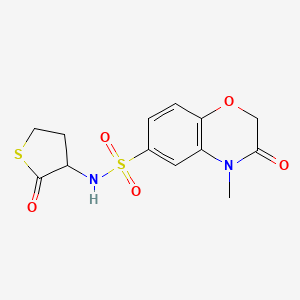![molecular formula C27H27N3O5S B11471810 N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B11471810.png)
N,4,6-trimethyl-N-phenyl-3-{[(2,4,6-trimethoxyphenyl)carbonyl]amino}thieno[2,3-b]pyridine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,4,6-TRIMETHYL-N-PHENYL-3-(2,4,6-TRIMETHOXYBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4,6-TRIMETHYL-N-PHENYL-3-(2,4,6-TRIMETHOXYBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common approach starts with the preparation of 3-amino-4-cyano-2-thiophenecarboxamides, which are then used as versatile synthons for further reactions. The key steps include:
Cyclization: Heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones.
Amidation: Reacting the intermediate with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene to produce β-keto amides.
Cyclization: Further cyclization of β-keto amides with pyrrolidine in toluene using calcium chloride as a desiccant.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,4,6-TRIMETHYL-N-PHENYL-3-(2,4,6-TRIMETHOXYBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Use of halogenating agents for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific functional groups present and the reaction conditions. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
N,4,6-TRIMETHYL-N-PHENYL-3-(2,4,6-TRIMETHOXYBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its biological activity.
Materials Science: Use in the synthesis of advanced materials with specific electronic or optical properties.
Organic Synthesis: Serving as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N,4,6-TRIMETHYL-N-PHENYL-3-(2,4,6-TRIMETHOXYBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but they likely involve key signaling pathways in cells .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trimethyl-N-phenylaniline: A related compound with similar structural features.
Thieno[3,2-d]pyrimidine derivatives: Compounds with a similar core structure but different substituents.
Phenyl bis(2,4,6-trimethylbenzoyl)phosphine oxide: Another compound with similar functional groups.
Uniqueness
N,4,6-TRIMETHYL-N-PHENYL-3-(2,4,6-TRIMETHOXYBENZAMIDO)THIENO[2,3-B]PYRIDINE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development.
Properties
Molecular Formula |
C27H27N3O5S |
|---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
N,4,6-trimethyl-N-phenyl-3-[(2,4,6-trimethoxybenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide |
InChI |
InChI=1S/C27H27N3O5S/c1-15-12-16(2)28-26-21(15)23(24(36-26)27(32)30(3)17-10-8-7-9-11-17)29-25(31)22-19(34-5)13-18(33-4)14-20(22)35-6/h7-14H,1-6H3,(H,29,31) |
InChI Key |
CCGLTENZTVVVML-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)N(C)C3=CC=CC=C3)NC(=O)C4=C(C=C(C=C4OC)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(2,4-dimethylphenyl)-6-{[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11471730.png)
![3-(4-Fluorophenyl)-5-oxo-7-[4-(2-phenylethoxy)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471732.png)
![2,3,4-trimethoxy-N-[2-methyl-5-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B11471735.png)
![7-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1-(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11471754.png)

![5-Oxo-3-phenyl-7-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid](/img/structure/B11471761.png)

![2-{[8-(4-fluorophenyl)-4-oxo-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl]sulfanyl}-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B11471768.png)
![7-(3,4-dimethoxyphenyl)-3-(pyridin-3-yl)-6,7-dihydro-3H-imidazo[4,5-b]pyridin-5-ol](/img/structure/B11471779.png)
![1-benzyl-6-cyclohexyl-2-hydroxy-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11471783.png)
![4-{1-[4-(2-methylphenoxy)butyl]-1H-benzimidazol-2-yl}-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B11471792.png)
![3-(2,3-Dimethoxyphenyl)-1-{4-[4-(4-methylphenyl)-1,3-thiazol-2-yl]piperazino}-1-propanone](/img/structure/B11471800.png)
![10-[2-(4-fluorophenoxy)ethyl]-3-methyl[1,2,4]triazino[4,3-a]benzimidazol-4(10H)-one](/img/structure/B11471808.png)
![Propanoic acid, 2-(acetylamino)-3,3,3-trifluoro-2-[[2-(4-fluorophenyl)ethyl]amino]-, ethyl ester](/img/structure/B11471815.png)
